tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMMRVKXQOTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule features a pyrrolidine core with hydroxyl and fluoromethyl substituents at positions 4 and 2, respectively, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Retrosynthetic disconnection suggests two primary strategies:
Pyrrolidine Ring Construction via Cyclization
A convergent approach involves assembling the pyrrolidine ring through intramolecular cyclization of a linear precursor. For example, γ-amino alcohols such as (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine can undergo Boc protection followed by fluorination. This method leverages the stereochemical integrity of chiral starting materials but requires precise control over cyclization conditions.
Late-Stage Fluorination of Preformed Pyrrolidines
Alternative routes prioritize introducing the fluoromethyl group after pyrrolidine ring formation. This strategy often employs fluorinating agents like diethylaminosulfur trifluoride (DAST) or AgF₂ to convert hydroxyl or carbonyl intermediates into fluorinated analogs. Patent WO2014200786A1 highlights the use of sulfonyl halides to activate hydroxyl groups for nucleophilic fluorination, achieving yields >80% in optimized conditions.
Detailed Synthetic Methodologies
Boc Protection of Pyrrolidine Precursors
The Boc group is introduced early to stabilize the amine during subsequent reactions. A representative procedure from Sigma-Aldrich (ALNH9AD3917F) involves reacting (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine with di-tert-butyl dicarbonate in THF at 0–5°C, followed by quenching with aqueous NaHCO₃. Yields typically exceed 90% with ≥97% purity.
Key Data:
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Boc | (Boc)₂O | THF | 0–5 | 2 | 92 |
Fluorination Strategies
DAST-Mediated Fluorination
Direct fluorination of 2-(hydroxymethyl)pyrrolidine derivatives using DAST in dichloromethane at −78°C provides moderate yields (50–60%) but suffers from side reactions such as elimination.
AgF₂/Cl₂-KF Systems
Superior results are achieved using AgF₂ in 1,1,2-trichlorotrifluoroethane. For example, converting tert-butyl (2R,4R)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate to the fluoromethyl analog proceeds at 60°C for 8 h, yielding 85% product with >99% regioselectivity.
Comparative Fluorination Data:
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| DAST | (Et₂N)SF₃ | CH₂Cl₂ | −78 | 55 | 78 |
| AgF₂ | AgF₂ | CCl₂F-CClF₂ | 60 | 85 | >99 |
| Cl₂-KF | Cl₂/KF | MeCN | 25 | 70 | 92 |
Stereochemical Control and Optimization
Chiral Pool vs. Asymmetric Synthesis
The (2R,4R) configuration is efficiently accessed using chiral amino alcohols derived from L-proline. Alternatively, asymmetric hydrogenation of enamine intermediates with Rh(I)-DuPhos catalysts achieves enantiomeric excess (ee) >98%, though at higher cost.
Solvent Effects on Cyclization
Cyclization of linear precursors (e.g., γ-chloro amines) is highly solvent-dependent. Polar aprotic solvents like DMF accelerate ring closure but promote racemization. Mixed solvent systems (e.g., THF/H₂O) balance reaction rate and stereochemical fidelity, as demonstrated in EP2894154A1.
Solvent Screening Data:
| Solvent | Cyclization Time (h) | ee (%) | Yield (%) |
|---|---|---|---|
| DMF | 2 | 85 | 90 |
| THF/H₂O (3:1) | 4 | 98 | 88 |
| MeCN | 6 | 95 | 82 |
Process-Scale Considerations
Catalytic Debottlenecking
Palladium-catalyzed steps in related piperidine syntheses (e.g., EP2894154A1) suggest opportunities for cross-coupling to introduce fluoromethyl groups. However, Pd(0) catalysts show limited compatibility with Boc-protected amines, necessitating ligand screening (e.g., Xantphos vs. BINAP).
Workup and Purification
Crystallization from heptane/ethyl acetate (1:3) effectively removes unreacted Boc anhydride and fluorination byproducts. Final purities of ≥99.5% are achievable via recrystallization, as reported by AChemBlock (V157150).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluoromethyl group (-CH2F) participates in nucleophilic substitution reactions due to the polar C-F bond.
Key Findings :
-
Reactions often require polar aprotic solvents (e.g., DMF, THF) and mild bases to avoid decomposition of the pyrrolidine ring.
-
Steric hindrance from the tert-butyl group slows substitution at the carbamate nitrogen .
Hydroxyl Group Functionalization
The secondary hydroxyl group at position 4 undergoes oxidation and protection-deprotection sequences.
Oxidation
Notes :
-
Oxidation to the ketone is selective under mild conditions, preserving the fluoromethyl group .
-
Over-oxidation to carboxylic acids requires stronger agents and extended reaction times.
Protection/Deprotection
| Protecting Group | Reagent | Conditions | Reference |
|---|---|---|---|
| Acetyl | Acetic anhydride | Pyridine, RT, 12h | |
| TBS (tert-butyldimethylsilyl) | TBSCl, imidazole | DMF, 0°C to RT, 6h |
Ester Hydrolysis
The tert-butyl carbamate undergoes acid- or base-catalyzed hydrolysis to reveal the pyrrolidine amine.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (4M in dioxane) | 2-(Fluoromethyl)-4-hydroxypyrrolidine | 90–95% | |
| TFA/DCM (1:1) | Amine trifluoroacetate salt | 85–90% |
Mechanistic Insight :
-
Acidic conditions cleave the tert-butyloxycarbonyl (Boc) group without affecting the hydroxyl or fluoromethyl substituents .
-
Hydrolysis kinetics depend on solvent polarity and temperature.
Ring-Opening Reactions
Under strong acidic or basic conditions, the pyrrolidine ring can undergo ring-opening polymerization :
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H2SO4 (conc.) | 100°C, 24h | Linear polyamine fluoropolymers | Material science |
| NaOH (10%) | Reflux, 48h | Branched fluorinated amines | Pharmaceutical intermediates |
Stereochemical Modifications
The compound’s (2R,4R) configuration enables diastereoselective reactions :
Scientific Research Applications
tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutent Variations in Pyrrolidine Derivatives
The following table compares tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate with key structural analogs, highlighting differences in functional groups, stereochemistry, and molecular properties:
Key Observations:
- Fluorine vs.
- Aminomethyl Substitution: Replacing fluoromethyl with aminomethyl (CAS 1932800-41-3) introduces a basic nitrogen, enhancing water solubility and enabling covalent conjugation in prodrug designs .
- Benzyloxymethyl Group: The bulky benzyloxymethyl derivative () increases steric hindrance, which may reduce off-target interactions in biological systems .
Stereochemical Considerations
The (2R,4R) configuration of the target compound distinguishes it from stereoisomers like the (2S,4S)-difluoromethyl analog (CAS 1207852-93-4). Stereochemistry influences binding affinity to chiral targets; for instance, (R,R) configurations are often preferred in protease inhibitor scaffolds for optimal enzyme active-site interactions .
Biological Activity
Tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, known by its IUPAC name as (2R,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, is a compound with significant biological interest due to its potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H18FNO3
- Molecular Weight : 219.26 g/mol
- CAS Number : 114676-97-0
- Structure : The compound features a pyrrolidine core, which is a common scaffold in pharmacologically active compounds.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its effects on cellular mechanisms and potential therapeutic applications.
- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, suggesting potential as an antimicrobial agent. Studies indicate that the presence of the hydroxyl group enhances its interaction with microbial cell membranes.
- Antitumor Properties : Research indicates that derivatives of pyrrolidine compounds can exhibit antitumor activity through various pathways, including apoptosis induction and inhibition of tumor cell proliferation.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may provide neuroprotection, potentially through modulation of neurotransmitter systems.
Table 1: Summary of Biological Studies
Case Study: Antitumor Activity
In a notable study, researchers investigated the antitumor effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, with mechanisms involving the activation of caspase pathways leading to programmed cell death.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : Studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : The compound is likely metabolized in the liver, with potential for drug-drug interactions.
- Toxicity : Preliminary toxicity assessments indicate a favorable safety profile; however, comprehensive toxicological studies are warranted.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, and how can purity be optimized?
- Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example, the Boc-protected pyrrolidine core can be functionalized via nucleophilic substitution or fluoromethylation using reagents like Selectfluor™. Purification is critical; silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:10 to 1:4) is effective for isolating intermediates. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.4–1.5 ppm for tert-butyl group) .
Q. How should researchers characterize the stereochemistry and functional groups in this compound?
- Methodological Answer: Use a combination of:
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers.
- 2D NMR (COSY, HSQC, HMBC) to confirm spatial arrangements, particularly the hydroxyl (δ 3.5–4.5 ppm) and fluoromethyl (δ 4.2–4.8 ppm) groups.
- X-ray crystallography (if crystalline) for absolute configuration, as demonstrated in similar piperidine/pyrrolidine derivatives .
Q. What stability precautions are necessary during storage and handling?
- Methodological Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases. Stability tests via TLC or LC-MS over 48 hours at room temperature can identify decomposition (e.g., free amine formation) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for fluoromethylation?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity. For example, ICReDD’s reaction path search methods integrate computed activation energies with experimental screening (e.g., varying solvents, temperatures) to minimize side products like over-fluorinated analogs .
Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer: Conduct systematic SAR studies:
- Variation of substituents: Compare fluoromethyl vs. hydroxymethyl analogs (see and for structural analogs).
- Assay standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle).
- Meta-analysis: Cross-reference with databases like PubChem or IARC monographs to identify confounding factors (e.g., impurity-driven toxicity) .
Q. What strategies enable selective functionalization of the pyrrolidine ring without Boc cleavage?
- Methodological Answer: Employ mild, orthogonal reaction conditions:
- Mitsunobu reactions for hydroxyl group modification (e.g., etherification using DIAD/TPP).
- Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic acids at the fluoromethyl position.
- Monitor Boc integrity via FT-IR (absence of ~1700 cm⁻¹ carbonyl peak indicates decomposition) .
Q. How to design experiments to probe the compound’s role in enzyme inhibition (e.g., kinases or phosphatases)?
- Methodological Answer:
- Docking simulations: Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB entries for PI3K or MAPK).
- Kinetic assays: Measure IC₅₀ values via fluorescence-based substrates (e.g., ADP-Glo™ for kinases).
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
